molecular formula C22H20ClN3O4 B2719133 N-(2-chlorophenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide CAS No. 872857-22-2

N-(2-chlorophenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide

Cat. No.: B2719133
CAS No.: 872857-22-2
M. Wt: 425.87
InChI Key: NSMOFNIITOEKDA-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide is a synthetic indole-derived acetamide featuring three critical structural motifs:

  • A 2-chlorophenyl group linked via an acetamide moiety.
  • An indol-3-yl core substituted at the N1 position with a 2-(morpholin-4-yl)-2-oxoethyl chain.
  • A 2-oxoacetamide bridge connecting the indole and chlorophenyl groups.

Its structural complexity, particularly the morpholine ring, enhances solubility and may influence binding to cellular targets like tubulin or kinase enzymes .

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O4/c23-17-6-2-3-7-18(17)24-22(29)21(28)16-13-26(19-8-4-1-5-15(16)19)14-20(27)25-9-11-30-12-10-25/h1-8,13H,9-12,14H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMOFNIITOEKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Moiety: Starting from a suitable precursor such as an aniline derivative, the indole ring can be constructed via Fischer indole synthesis.

    Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the indole derivative with the chlorophenyl and morpholine intermediates under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily investigated for its potential therapeutic effects in various diseases, including inflammatory conditions and cancer.

Anti-inflammatory Activity

Research indicates that compounds similar to N-(2-chlorophenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide exhibit significant anti-inflammatory properties. For instance, derivatives of indole and pyrazole have been shown to selectively inhibit cyclooxygenase-II (COX-II), an enzyme involved in inflammation. Studies have reported that certain compounds in this class demonstrate IC50 values in the low micromolar range, indicating potent anti-inflammatory activity .

Antibacterial Properties

Indole-based compounds are also being explored for their antibacterial effects. A review covering indole/isatin hybrids highlighted their potential as antibacterial agents, suggesting that modifications to the indole structure can enhance activity against various bacterial strains . The unique structural features of this compound may contribute to similar antibacterial properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of the morpholine ring and the chlorophenyl substituent plays a significant role in modulating biological activity.

Key Structural Features

The compound's effectiveness can be attributed to:

  • Indole Core : Known for its diverse biological activities.
  • Morpholine Ring : Enhances solubility and bioavailability.
  • Chlorophenyl Substituent : Potentially increases binding affinity to target proteins.

In Vitro Studies

A study conducted on related compounds demonstrated that modifications leading to increased lipophilicity significantly enhanced COX-II inhibition . The findings suggest that this compound could be a candidate for further development as a selective COX-II inhibitor.

Computational Studies

Computational docking studies have indicated strong binding interactions between similar compounds and the active site of COX-II, supporting the hypothesis that this compound may exhibit comparable inhibitory effects . Such studies are essential for guiding future synthesis and optimization efforts.

Potential Therapeutic Uses

Given its promising biological activities, this compound could find applications in:

  • Pain Management : As an anti-inflammatory agent.
  • Infection Control : As a potential antibacterial treatment.

Data Summary Table

ApplicationActivity TypeReference
Anti-inflammatoryCOX-II inhibition
AntibacterialBacterial inhibition
SAR InsightsStructure optimization

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Table 2: Aromatic Group Impact on Molecular Properties

Compound Name Aromatic Group Molecular Weight Key Feature
Target Compound 2-Chlorophenyl 429.86* Electron-withdrawing Cl enhances electrophilicity
N-(4-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide 4-Acetylphenyl 320.33 Acetyl group introduces polarity
D-24851 () Pyridin-4-yl 381.82 Nitrogen-rich, enhances H-bonding

*Calculated based on molecular formula C22H20ClN3O3.

  • 2-Chlorophenyl : The electron-withdrawing chlorine may stabilize the acetamide bond and influence target binding via halogen interactions .
  • Pyridin-4-yl : The nitrogen in D-24851’s pyridine ring facilitates interactions with polar residues in tubulin’s binding pocket, a feature absent in the target compound .

Functional Group Modifications

Table 3: Role of Additional Functional Groups

Compound Name Functional Group Impact
Target Compound Morpholin-4-yl Enhances solubility and metabolic stability
N-[2-(2-methoxyphenyl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide Methoxyphenethyl Increases lipophilicity
2-(1H-Indol-3-yl)-N-[2-(4-morpholinyl)ethyl]-2-oxoacetamide Morpholinyl ethyl chain Extends molecular flexibility
  • The morpholine ring in the target compound and ’s derivative improves aqueous solubility compared to purely aromatic substituents .

Biological Activity

N-(2-chlorophenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide is a compound belonging to the class of N-acyloxindoles. This class is characterized by its indole ring structure, which is known for a variety of biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article aims to provide a detailed overview of the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its structural formula:

C16H18ClN3O3\text{C}_{16}\text{H}_{18}\text{Cl}\text{N}_3\text{O}_3

Key features include:

  • Indole Ring: A bicyclic aromatic system that contributes to the compound's biological activity.
  • Morpholine Group: Enhances solubility and bioavailability.
  • Chloro Substituent: May influence the compound's interaction with biological targets.
  • Tubulin Polymerization Inhibition:
    • Compounds with indole structures have been shown to inhibit tubulin polymerization, which is crucial in cancer cell division. This inhibition leads to cell cycle arrest and apoptosis in various cancer cell lines .
  • Apoptotic Pathways:
    • The compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are pivotal in regulating cell death.
  • Antimicrobial Activity:
    • Some studies suggest that related indole derivatives exhibit antimicrobial properties, potentially making this compound useful against resistant bacterial strains .

Biological Activity Overview

Activity Type Description References
AnticancerInhibits tubulin polymerization; induces apoptosis in cancer cells
AntimicrobialPotential activity against MRSA and other resistant bacteria
Anti-inflammatoryIndole derivatives show promise in reducing inflammation

Case Studies and Research Findings

  • Anticancer Efficacy:
    • A study demonstrated that indole derivatives, including those similar to this compound, exhibited significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was primarily through the inhibition of tubulin polymerization .
  • Structure-Activity Relationship (SAR):
    • Research indicates that modifications on the indole ring and substituents like the morpholine group significantly affect biological activity. For instance, increasing lipophilicity often enhances cellular uptake and bioactivity.
  • Antimicrobial Studies:
    • In vitro studies have shown that certain indole derivatives possess activity against Gram-positive bacteria, including MRSA. This suggests potential for further development as antimicrobial agents .

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